Benzenamine, 4-(1,1-difluoroethoxy)-
Description
Benzenamine, 4-(1,1-difluoroethoxy)- is an aromatic amine derivative characterized by a benzene ring substituted with an amine group (-NH₂) at the para position and a 1,1-difluoroethoxy (-OCH₂CF₂) group.
Properties
Molecular Formula |
C8H9F2NO |
|---|---|
Molecular Weight |
173.16 g/mol |
IUPAC Name |
4-(1,1-difluoroethoxy)aniline |
InChI |
InChI=1S/C8H9F2NO/c1-8(9,10)12-7-4-2-6(11)3-5-7/h2-5H,11H2,1H3 |
InChI Key |
XQRSISHGKOEKER-UHFFFAOYSA-N |
Canonical SMILES |
CC(OC1=CC=C(C=C1)N)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The substituent at the para position significantly influences physical properties such as boiling point, solubility, and molecular weight.
Key Observations :
Chemical Reactivity and Electronic Effects
The electronic nature of substituents dictates reactivity in electrophilic aromatic substitution (EAS) and other reactions:
- Electron-Withdrawing Effects: The difluoroethoxy group (-OCH₂CF₂) is electron-withdrawing due to fluorine’s electronegativity, deactivating the benzene ring and directing incoming electrophiles to meta positions. This contrasts with electron-donating groups like ethoxy (-OCH₂CH₃), which activate the ring for ortho/para substitution . Nitro (-NO₂) and trifluoromethyl (-CF₃) groups (e.g., in ) exhibit stronger deactivation than difluoroethoxy, further reducing reactivity .
Steric Effects :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing Benzenamine, 4-(1,1-difluoroethoxy)-, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution, where 4-nitroaniline or a protected aniline derivative reacts with 1,1-difluoroethanol under acidic or basic conditions. Lewis acid catalysts (e.g., AlCl₃) may enhance reactivity by polarizing the aromatic ring . Alternatively, palladium-catalyzed coupling reactions could introduce the difluoroethoxy group. Reaction temperature (40–80°C) and solvent polarity (e.g., DMF or THF) critically affect regioselectivity and yield. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .
Q. Which spectroscopic techniques are most effective for characterizing Benzenamine, 4-(1,1-difluoroethoxy)-?
- Methodological Answer :
- NMR : ¹H and ¹⁹F NMR confirm the presence of the difluoroethoxy group (e.g., ¹⁹F signals at δ -120 to -140 ppm for CF₂) and aromatic protons (δ 6.5–7.5 ppm).
- IR : Stretching vibrations for C-F (1100–1200 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) validate functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z ~186). GC-MS or LC-MS aids in purity assessment .
Q. How does the difluoroethoxy substituent influence the compound’s stability under varying pH and temperature?
- Methodological Answer : Stability studies should involve accelerated degradation tests:
- Hydrolytic Stability : Incubate in buffers (pH 1–13) at 25–60°C, monitoring decomposition via HPLC. The electron-withdrawing CF₂ group may reduce hydrolytic susceptibility compared to non-fluorinated analogs.
- Thermal Stability : TGA/DSC analysis (25–300°C) identifies decomposition temperatures. Steric hindrance from the difluoroethoxy group likely enhances thermal resistance .
Advanced Research Questions
Q. What electronic effects does the 1,1-difluoroethoxy group impart on the aromatic ring, and how can this be computationally modeled?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal the substituent’s electron-withdrawing nature, lowering the ring’s electron density. Natural Bond Orbital (NBO) analysis quantifies hyperconjugation between the CF₂ group and the ring. Spectroscopic shifts in UV-Vis (e.g., λmax changes) experimentally validate computational predictions .
Q. How does this compound compare to tert-butoxy or ethoxy analogs in protecting amine groups during multi-step synthesis?
- Methodological Answer : Comparative studies involve synthesizing analogs (tert-butoxy, ethoxy, difluoroethoxy) and testing their stability under common reaction conditions (e.g., Grignard reactions, acid catalysis). Monitor deprotection rates via TLC or NMR. The difluoroethoxy group’s stronger electron-withdrawing effect may improve resistance to electrophilic attack but reduce compatibility with strong bases .
Q. How can researchers resolve contradictory spectral data for intermediates in the synthesis of this compound?
- Methodological Answer : Use orthogonal analytical techniques:
- X-ray Crystallography : Resolves ambiguous NOE effects in NMR for regiochemical assignments.
- Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to track reaction pathways and identify byproducts.
- 2D NMR (COSY, HSQC) : Clarifies coupling patterns in complex mixtures .
Methodological Notes
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